molecular formula C9H18N2O3S B1375188 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol CAS No. 1343578-96-0

2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol

Cat. No.: B1375188
CAS No.: 1343578-96-0
M. Wt: 234.32 g/mol
InChI Key: KJEZKUDGBNGWPP-UHFFFAOYSA-N
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Description

2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol (CAS: 1343578-96-0) is a piperazine derivative featuring a cyclopropanesulfonyl group at the 4-position of the piperazine ring and a hydroxyl-terminated ethyl chain. Its molecular formula is C₉H₁₈N₂O₃S (molecular weight: 234.32 g/mol) . The cyclopropanesulfonyl moiety introduces steric and electronic effects that may influence receptor binding and metabolic stability, distinguishing it from other sulfonamide- or aryl-substituted piperazines.

Properties

IUPAC Name

2-(4-cyclopropylsulfonylpiperazin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3S/c12-8-7-10-3-5-11(6-4-10)15(13,14)9-1-2-9/h9,12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEZKUDGBNGWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol typically involves the reaction of piperazine with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C. The resulting intermediate is then reacted with ethylene oxide to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. It can also modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Pharmacological Profiles

The table below compares 2-[4-(cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol with key analogs, focusing on substituents, molecular weight, and pharmacological activities:

Compound Name Substituents (R-group) Molecular Weight (g/mol) Pharmacological Activity References
This compound Cyclopropanesulfonyl 234.32 Not explicitly reported (structural analog studies suggest CNS potential)
Fluphenazine hydrochloride Trifluoromethyl phenothiazine 510.43 (dihydrochloride) Antipsychotic (D1/D2 receptor antagonism)
2-(4-(4-Chlorophenyl)sulfonylpiperazin-1-yl)ethanol 4-Chlorophenylsulfonyl 300.79 Not reported; sulfonyl group may enhance metabolic stability
2-(4-[4-(Methylsulfonyl)phenyl]piperazin-1-yl)ethanol 4-Methylsulfonylphenyl 284.37 Irritant (hazard class); structural analog for receptor binding studies
2-(4-((1-Phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol Phenylpyrazole 298.38 Anxiolytic (benzodiazepine and nicotinic pathway modulation)
Cetirizine Related Compound B Benzhydryl 369.33 (dihydrochloride) Antihistamine impurity; no direct activity reported
2-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-methoxyphenyl)ethanol 4-Fluorophenyl, 4-methoxyphenyl 330.40 Not reported; fluorophenyl enhances lipophilicity

Key Structural and Functional Differences

  • 4-Chlorophenylsulfonyl analogs (e.g., ) exhibit higher molecular weights and increased hydrophobicity, which may affect blood-brain barrier penetration.
  • Piperazine Side Chain Modifications :

    • Substitution with phenylpyrazole (as in ) confers anxiolytic activity via dual pathways, unlike the target compound’s uncharacterized profile.
    • Benzhydryl groups (e.g., Cetirizine impurity ) are associated with antihistamine activity but lack CNS specificity.
  • Aryl Substituents :

    • Fluorophenyl and methoxyphenyl groups (e.g., ) enhance electronic interactions with receptors but may increase off-target binding risks.

Physicochemical Properties

  • Fluphenazine hydrochloride melts at 226–233°C , reflecting ionic salt formation.
  • Solubility: Hydroxyl and sulfonyl groups likely confer moderate water solubility, comparable to 2-(4-methanesulfonylpiperazin-1-yl)ethanol (storage at 2–8°C ).

Receptor Binding and Selectivity

  • The anxiolytic analog in binds to benzodiazepine and nicotinic receptors, whereas fluphenazine targets dopamine receptors . The target compound’s cyclopropanesulfonyl group may favor interactions with serotonin or sigma receptors, as seen in related sulfonamide derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol
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